Sodium 3-formylbenzenesulfonate
Overview
Description
Synthesis Analysis
Sodium 3-formylbenzenesulfonate and its derivatives are synthesized through various methods, highlighting the compound's versatility. A notable synthesis involves the conversion of aldehyde bisulfite adducts to target compounds, demonstrating a pathway to 3-formylbenzenesulfonyl chloride derivatives. This process showcases the compound's foundational role in creating more complex derivatives (Xuefei Bao et al., 2017).
Molecular Structure Analysis
The crystal structure and molecular geometry of sodium 3-formylbenzenesulfonate derivatives provide insights into their interaction potentials. For instance, the synthesis and characterization of a sodium complex crystal with a three-dimensional network structure reveal the compound's capacity to form intricate molecular architectures, facilitated by hydrogen bonds and π-π stacking (Chen Yuan-tao, 2010).
Chemical Reactions and Properties
The compound's reactivity is showcased through its involvement in various chemical reactions, including the preparation of coordination polymers. These reactions not only highlight the compound's reactivity but also its potential in creating materials with unique luminescence and structural properties (Xiaoping Yang et al., 2008).
Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocycles
Sodium 3-formylbenzenesulfonate is utilized as a support for synthesizing nitrogen-containing heterocycles, including tricyclic indoles, 2'-arylpyridines, aminonaphthalenes, and 3-phenylisoquinolines (Lai et al., 2020).
Catalyst in Methoxycarbonylation of 1-Hexene
It is used as a catalyst in the methoxycarbonylation of 1-hexene, achieving up to 92% yield and 73% regioselectivity for linear esters (Akiri & Ojwach, 2021).
Separation of Polycyclic Aromatic Hydrocarbons (PAHs)
A related compound, Sodium dodecylbenzenesulfonate (SDBS), aids in separating PAHs by capillary electrophoresis (Kavran & Erim, 2002).
Synthesis of Luminescent Lanthanide Coordination Polymers
Sodium 4-hydroxybenzenesulfonate dihydrate, a similar compound, is used in the synthesis of these polymers (Yang et al., 2008).
Nuclear Decontamination Processes
Sodium dodecylbenzenesulfonate (SDBS) finds application in removing radioactive atoms, including Cs ions, in these processes (Kim et al., 2019; Noh et al., 2020).
Polyethylene Synthesis
Sodium 2-formylbenzenesulfonate is involved in the insertion polymerization of ethylene to polyethylene (Deshmukh et al., 2019).
Anticancer Activity
Sodium 3-formylbenzenesulfonate thiosemicarbazone complexes show moderate anticancer activity in human cancer cell lines (Sirbu et al., 2017).
Solubility Modeling
Understanding the solubility of sodium 3-nitrobenzenesulfonate in various solvents aids in chemical reaction studies (Zhou et al., 2016).
Chemical Sensing Applications
Sodium 4-styrenesulfonate homopolymers and block copolymers are used in this area (Mitsukami et al., 2001).
Safety And Hazards
Sodium 3-formylbenzenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
sodium;3-formylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUOLGCFDPAKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-formylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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